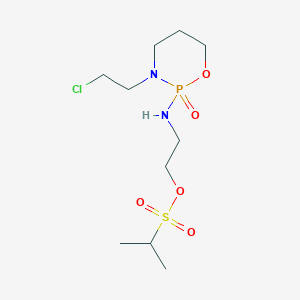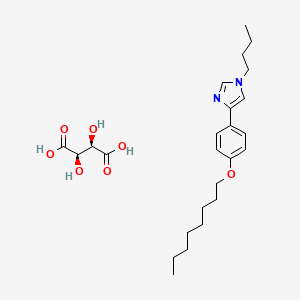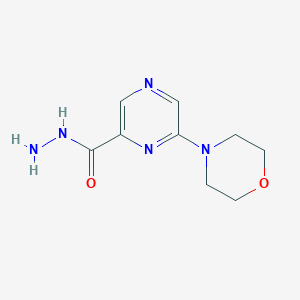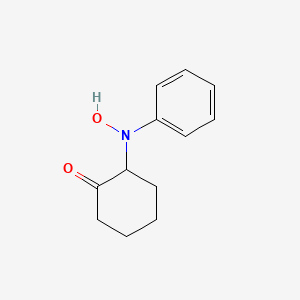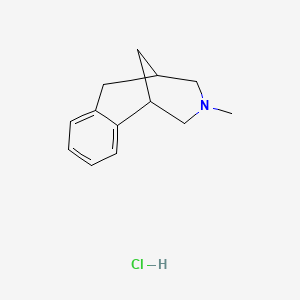
1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride is a complex organic compound with a unique structure that includes a benzazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable naphthalene derivative with a methylating agent can lead to the formation of the desired benzazocine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are often employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzazocine ring system allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,3,4,5,6,7-Hexahydro-1H-Inden-1-One
- Naphthalene, 1,2,3,5,6,8a-Hexahydro-4,7-Dimethyl-1-(1-Methylethyl)
- 2H-2,4a-Methanonaphthalen-8(5H)-One, 1,3,4,6,7,8a-Hexahydro-1,1,5,5-Tetramethyl
Uniqueness
1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride is unique due to its specific benzazocine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
36065-74-4 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
11-methyl-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-8-10-6-11-4-2-3-5-13(11)12(7-10)9-14;/h2-5,10,12H,6-9H2,1H3;1H |
InChI Key |
SVQUZUXZCOUZDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(C1)C3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
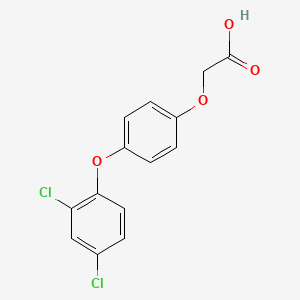
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
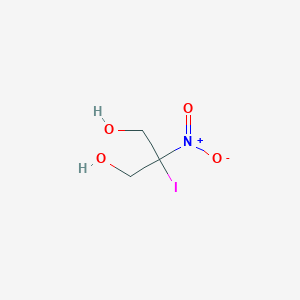
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)


